molecular formula C16H19ClN4O2 B2488518 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 301194-38-7

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B2488518
CAS RN: 301194-38-7
M. Wt: 334.8
InChI Key: JGKKOBQOQVTGCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been explored in multiple studies, providing insights into the methods and conditions favorable for its preparation. For example, compounds with similar structures have been synthesized through chloroacetylation followed by reactions with substituted phenylpiperazine, showcasing the chemical versatility and potential of such molecules for further modification (Mehta et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and sometimes X-ray crystallography. This detailed characterization helps in understanding the conformation and spatial arrangement of atoms within the molecule, which is crucial for its biological activity and interaction with biological targets (Şahin et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving these compounds often include interactions with various biological targets, demonstrating their potential as lead compounds for drug development. The chemical properties, such as reactivity with different reagents and stability under various conditions, are pivotal for understanding their behavior in biological systems (Wujec & Typek, 2023).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for the formulation of pharmaceutical compounds. These properties can influence the compound's bioavailability, stability, and storage conditions. Studies on similar compounds provide valuable information on optimizing these physical properties for better therapeutic efficacy (Yang et al., 2005).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different chemical groups, are crucial for the compound's interaction with biological molecules. These properties determine the compound's pharmacokinetics and pharmacodynamics, influencing its efficacy and safety profile as a potential therapeutic agent (Perrone et al., 2000).

Scientific Research Applications

Antimicrobial and Anticancer Potential

Research on derivatives of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide shows significant potential in antimicrobial and anticancer applications. A study by Mehta et al. (2019) synthesized a series of related compounds, which displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Furthermore, these compounds showed promising anticancer activity, albeit lower than standard drugs like 5-fluorouracil and tomudex.

Antidepressant and Antianxiety Activity

Compounds related to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide have been explored for their antidepressant and antianxiety effects. A study by Kumar et al. (2017) synthesized novel derivatives that reduced immobility times in albino mice, indicating potential antidepressant activity. Additionally, these compounds showed significant antianxiety activity.

Antiproliferative Activity through VEGFR-2 Inhibition

The antiproliferative activity of similar compounds has been demonstrated through VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibition. A study by Hassan et al. (2021) synthesized a series of derivatives that exhibited higher cytotoxic activity than their precursors against breast cancer cell lines. They also showed promising VEGFR-2 inhibitory activity, comparable to sorafenib.

Antibacterial Activities of Novel Oxazolidinones

The synthesis of novel oxazolidinones bearing structures similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has shown effective antibacterial activities. A study by Srivastava et al. (2008) reported compounds with superior antibacterial activities than linezolid, including against linezolid-resistant Staphylococcus aureus strains.

ACAT-1 Inhibitor for Treatment of Diseases Involving ACAT-1 Overexpression

Research by Shibuya et al. (2018) identified a compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound, with its enhanced aqueous solubility and oral absorption, is a promising candidate for the treatment of diseases involving ACAT-1 overexpression.

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-12-9-15(19-23-12)18-16(22)11-20-5-7-21(8-6-20)14-4-2-3-13(17)10-14/h2-4,9-10H,5-8,11H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKKOBQOQVTGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321941
Record name 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785365
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

CAS RN

301194-38-7
Record name 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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